

understanding the reactivity of β -keto aldehydes

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Compound of Interest

Compound Name: 2-Ethyl-3-oxobutanal

Cat. No.: B137338

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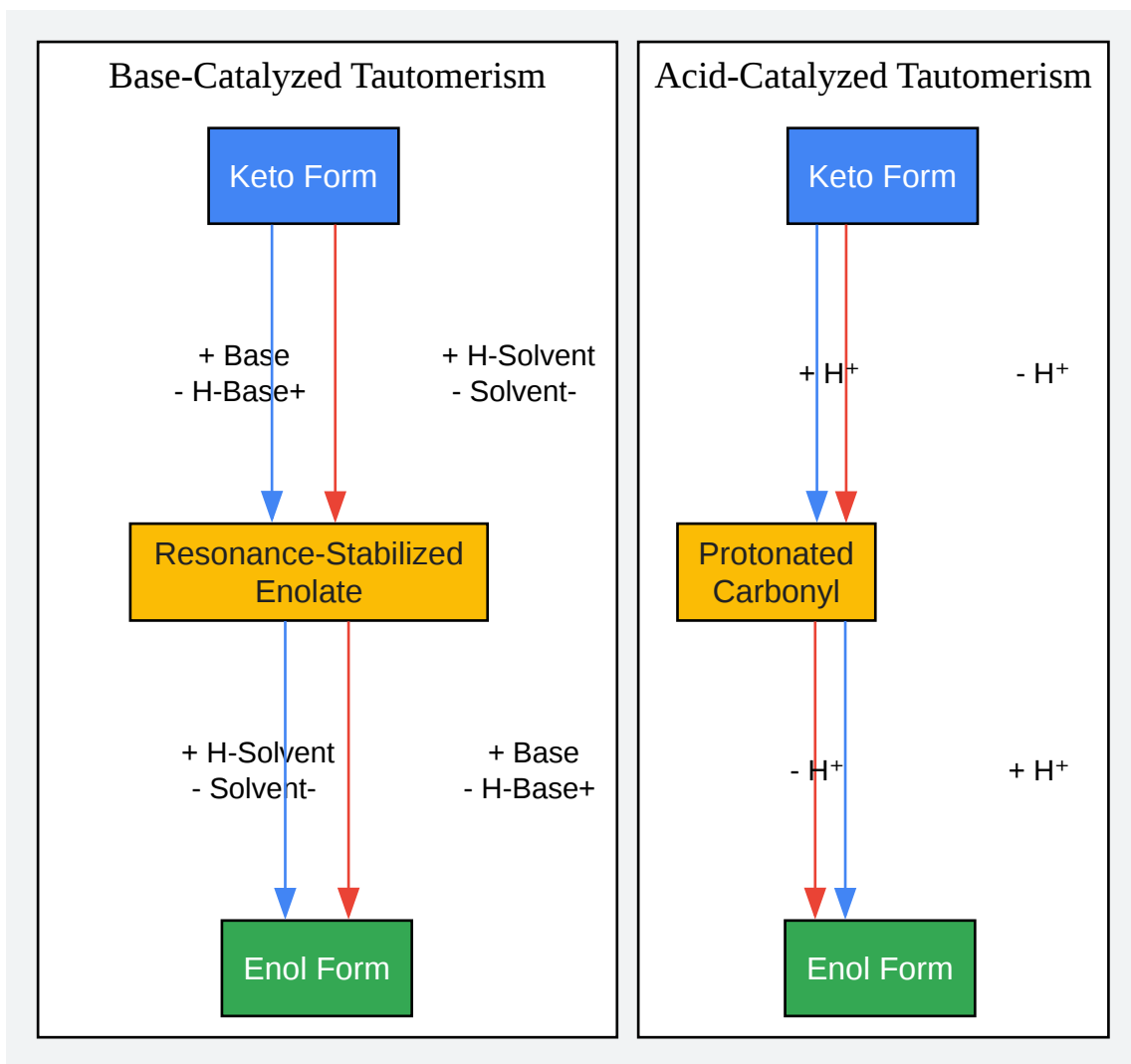
Core Reactivity Principles

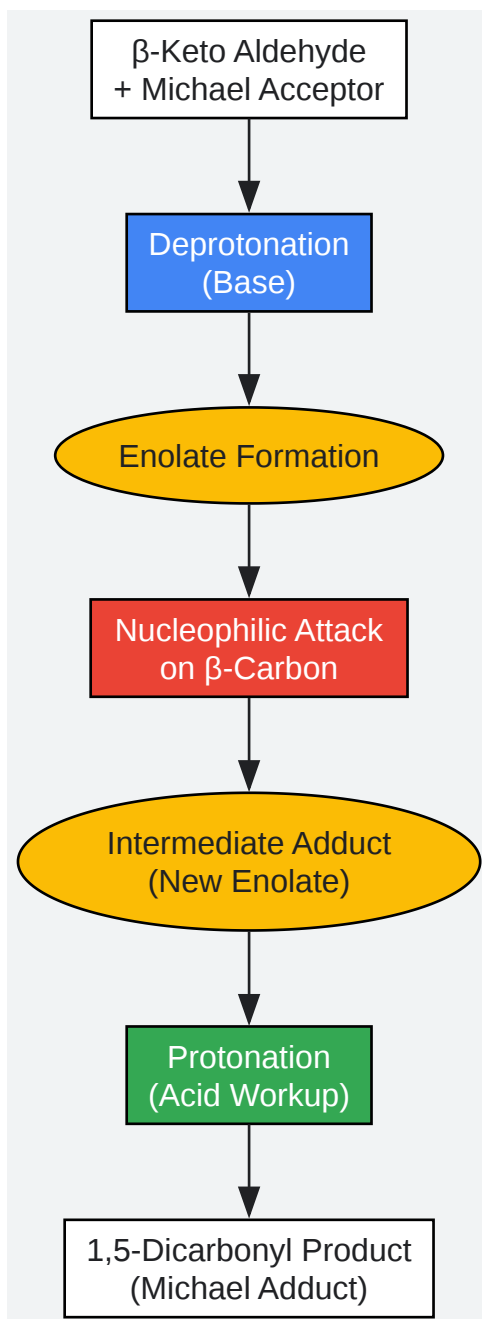
The chemical behavior of β -keto aldehydes is dominated by the interplay between their two carbonyl groups. This interaction leads to keto-enol tautomerism and creates multiple sites susceptible to either nucleophilic or electrophilic attack.

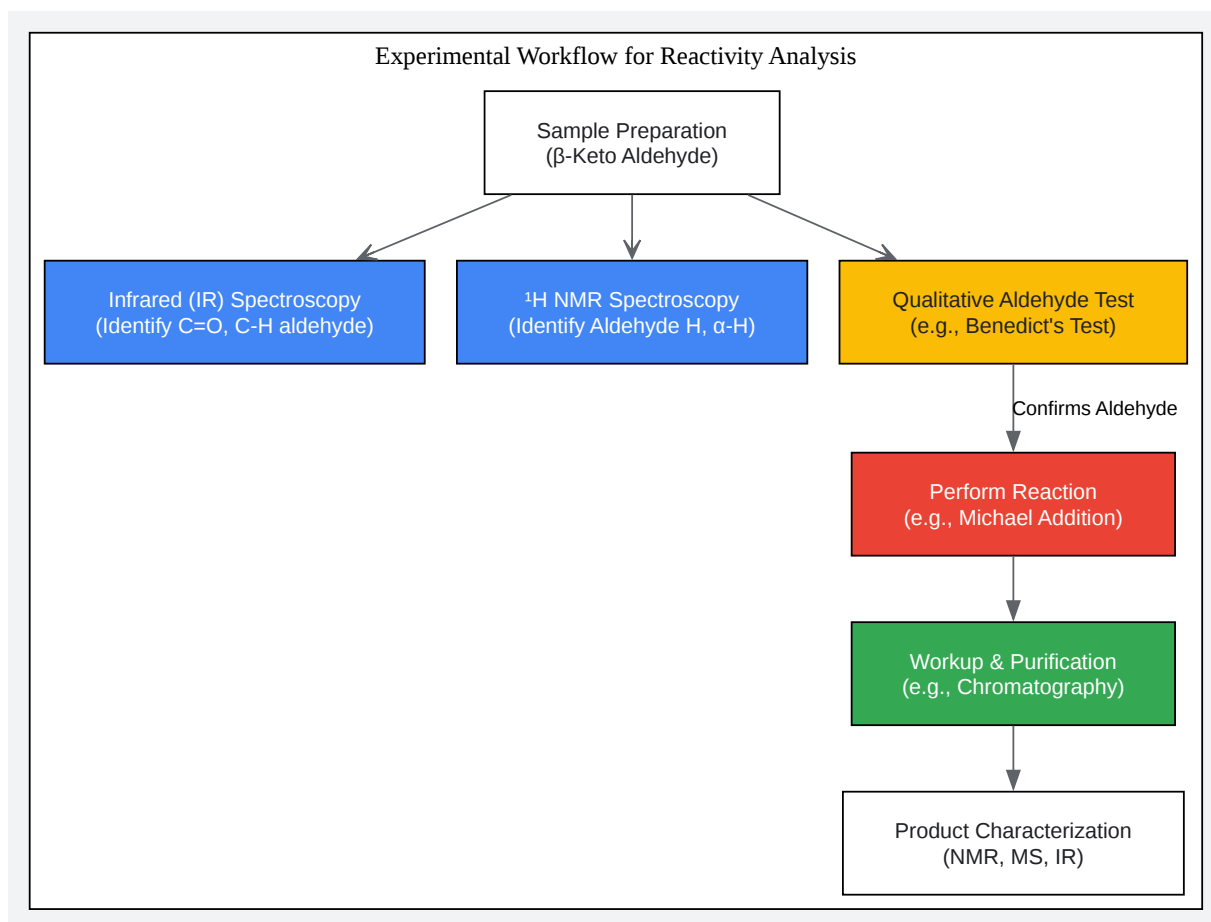
Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, β -keto aldehydes exist in a dynamic equilibrium between their keto and enol forms.[1][2] The α -protons located on the carbon between the two carbonyls are particularly acidic, facilitating the formation of a resonance-stabilized enolate ion under basic conditions or an enol under acidic conditions.[1][3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which can make its population significant at equilibrium.[4]

The tautomerization can be catalyzed by either acid or base, proceeding through an enolate intermediate in base and a protonated carbonyl in acid.[3]







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